molecular formula C6H12Cl2Si B6598892 1,1-bis(chloromethyl)silolane CAS No. 158585-34-3

1,1-bis(chloromethyl)silolane

Cat. No. B6598892
CAS RN: 158585-34-3
M. Wt: 183.15 g/mol
InChI Key: XMYCLJDQQJOVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-bis(chloromethyl)silolane, also known as 1,1-bis(chloromethyl)silane, is an organosilicon compound that is widely used in the synthesis of organic molecules. It is an important precursor for the synthesis of organic molecules and is used in a variety of applications, such as in pharmaceuticals, cosmetics, and semiconductor technology. The compound is also used as a catalyst in the synthesis of organic molecules and in the production of polymers.

Scientific Research Applications

1,1-bis(chloromethyl)silolane(chloromethyl)silolane is widely used in scientific research applications, such as in the synthesis of organic molecules. It is used as a catalyst in the synthesis of organic molecules, and in the production of polymers. It is also used in the synthesis of pharmaceuticals, cosmetics, and semiconductor technology.

Mechanism of Action

1,1-bis(chloromethyl)silolane(chloromethyl)silolane acts as a catalyst in the synthesis of organic molecules. The compound acts as a Lewis acid, which is able to stabilize the intermediate reaction products. This allows the reaction to proceed to completion more quickly and efficiently.
Biochemical and Physiological Effects
1,1-bis(chloromethyl)silolane(chloromethyl)silolane has no known biochemical or physiological effects. The compound is not toxic and does not interact with any known biochemical pathways or receptors.

Advantages and Limitations for Lab Experiments

The use of 1,1-bis(chloromethyl)silolane(chloromethyl)silolane in laboratory experiments has several advantages. The compound is relatively inexpensive and widely available, and is easy to handle. The compound is also stable and does not react with most organic compounds. However, there are some limitations to the use of 1,1-bis(chloromethyl)silolane(chloromethyl)silolane in laboratory experiments. The compound is highly reactive and can react with many organic compounds, including those containing hydroxyl, ester, and amide functional groups.

Future Directions

1,1-bis(chloromethyl)silolane(chloromethyl)silolane has many potential future applications. The compound could be used as a catalyst in the synthesis of pharmaceuticals, cosmetics, and semiconductor technology. It could also be used in the synthesis of polymers and other organic molecules. Additionally, the compound could be used in the development of new materials and in the synthesis of new molecules. Furthermore, the compound could be used in the development of new catalysts and in the development of new catalytic processes. Finally, the compound could be used in the development of new analytical techniques and in the development of new methods for the synthesis of organic molecules.

Synthesis Methods

1,1-bis(chloromethyl)silolane(chloromethyl)silolane is synthesized from the reaction of trimethylsilanol with chloromethyl-magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at room temperature, but can be carried out at higher temperatures for faster reaction rates. The reaction yields 1,1-bis(chloromethyl)silolane(chloromethyl)silolane in high yields.

properties

IUPAC Name

1,1-bis(chloromethyl)silolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2Si/c7-5-9(6-8)3-1-2-4-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYCLJDQQJOVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[Si](C1)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(chloromethyl)-silacyclopentane

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